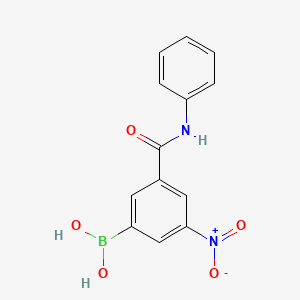

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid

描述

Phenylboronic acid or benzeneboronic acid, abbreviated as PhB(OH)2 where Ph is the phenyl group C6H5-, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis .

Synthesis Analysis

Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .Physical And Chemical Properties Analysis

A physical property is a characteristic of matter that is not associated with a change in its chemical composition . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

Drug Design and Delivery

Boronic acids: and their derivatives are pivotal in the design of new drugs and drug delivery systems. They are particularly valued as boron carriers in neutron capture therapy , a targeted cancer treatment. The stability of these compounds in physiological conditions is crucial, as their hydrolysis rate can be influenced by the pH and the substituents on the aromatic ring .

Neutron Capture Therapy (NCT)

In the context of NCT, phenylboronic acid derivatives serve as potential nuclear-targeting agents. Their ability to deliver boron atoms directly to cancer cells makes them candidates for treating malignancies like melanoma through the NCT approach .

Organic Synthesis

Phenylboronic acids are instrumental in organic synthesis, particularly in Suzuki coupling reactions. They act as intermediates in the synthesis of complex organic molecules, which can have applications ranging from materials science to pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of phenylboronic acid are used in the development of assays, such as those measuring superoxide dismutase activity. These compounds are part of colorimetric assays where they react with superoxide anions to form water-soluble formazans, which are quantifiable .

Material Science

In material science, phenylboronic acid derivatives are used to modify the surface properties of polymers like poly(lactic acid), enhancing their suitability for applications in tissue engineering and biodegradable materials .

Environmental Science

Phenylboronic acid compounds play a role in environmental science by participating in the degradation processes of biopolymers. They can be involved in the breakdown of environmental pollutants, contributing to bioremediation efforts .

Biochemistry

In biochemistry, these compounds are part of enzymatic studies and biochemical assays. They can be used to investigate enzyme kinetics, substrate specificity, and the mechanism of action of various biological molecules .

Environmental Biochemistry

Phenylboronic acid derivatives are utilized in the study of microbial enzymes that degrade pectin substances, which is significant for understanding and optimizing the use of such enzymes in industrial and environmental applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[3-nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h1-8,18-19H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBBPOZKRURPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661232 | |

| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871332-91-1 | |

| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)